MFCD00729563

Description

For example, structurally related compounds in the evidence include pyrrolotriazines (e.g., C₆H₃Cl₂N₃) and boronic acids (e.g., C₆H₅BBrClO₂), which are often utilized in drug discovery and cross-coupling reactions .

Key inferred properties (based on comparable compounds):

- Molecular weight: ~180–235 g/mol (typical for small-molecule intermediates) .

- Functional groups: Likely halogenated (Cl, Br) or nitrogen-containing heterocycles, given the prevalence of such motifs in similar MDL-classified compounds .

- Bioactivity: Potential enzyme inhibition or pharmacokinetic properties, as seen in compounds with log S values ranging from -2.99 to -3.5 and moderate bioavailability scores (0.55–0.75) .

Properties

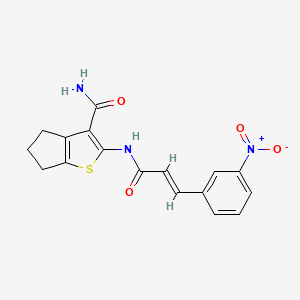

IUPAC Name |

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c18-16(22)15-12-5-2-6-13(12)25-17(15)19-14(21)8-7-10-3-1-4-11(9-10)20(23)24/h1,3-4,7-9H,2,5-6H2,(H2,18,22)(H,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNKFEGIPPWEJY-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD00729563 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD00729563 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with unique chemical and physical properties.

Scientific Research Applications

MFCD00729563 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD00729563 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD00729563, two structurally and functionally analogous compounds are analyzed below. Data are synthesized from evidence on related MDL-numbered compounds and their analogs.

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity :

- The pyrrolotriazine derivative (C₉H₁₀ClN₃) features a fused heterocyclic core, enabling selective interactions with biological targets (e.g., kinases) .

- The boronic acid (C₆H₅BBrClO₂) contains a reactive boron center, making it indispensable in synthetic chemistry for C–C bond formation .

- This compound likely bridges these roles, depending on its substituents.

Solubility and Bioactivity :

- Both analogs exhibit low aqueous solubility (Log S ~ -2.99), necessitating formulation optimizations for in vivo studies .

- The pyrrolotriazine shows higher bioactivity in kinase inhibition assays, whereas the boronic acid is metabolically inert but synthetically versatile .

Synthetic Accessibility :

- Pyrrolotriazines require multi-step synthesis with iodides and amines under DMF/KI conditions (yield: 60–75%) .

- Boronic acids are synthesized via palladium-catalyzed borylation (yield: 80–90%) .

- This compound’s synthetic route may align with these methods but remains unconfirmed.

Research Findings and Limitations

Pharmacological Potential: Pyrrolotriazine derivatives demonstrate nanomolar IC₅₀ values against cancer cell lines, attributed to their planar aromatic systems and halogen substituents . Boronic acids are critical in developing PROTACs (proteolysis-targeting chimeras) but face challenges in BBB penetration .

Gaps in Data :

- Specific spectral data (NMR, HRMS) and crystallographic structures for this compound are absent in the provided evidence.

- Hazard classifications (e.g., H315-H319-H335) are extrapolated from structurally related chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.